N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by a pyridazinone core, a thiophene ring, and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-thiophenecarboxylic acid, 3-amino-6-oxo-pyridazine, and 3-(trifluoromethyl)benzoyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyridazinone core and thiophene ring are crucial for binding to active sites, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, whether it be enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
Thiophene Ring: Provides unique electronic properties and potential for specific biological interactions.
Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, making it distinct from similar compounds with different substituents.
This detailed overview covers the essential aspects of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-4-1-3-12(11-13)17(26)22-8-9-24-16(25)7-6-14(23-24)15-5-2-10-27-15/h1-7,10-11H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQGWNHDOHTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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